methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic core with distinct substituents:
- Position 3: A methyl group, contributing to steric bulk and hydrophobicity.
- Position 6: A phenyl ring, offering π-π stacking capabilities.
- Position 4: A methyl ester, influencing solubility and metabolic stability.
This compound shares structural motifs with bioactive pyrazolo[3,4-b]pyridines, which are explored for kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-17-15(19(23)26-2)10-16(13-6-4-3-5-7-13)20-18(17)22(21-12)14-8-9-27(24,25)11-14/h3-7,10,14H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGNRIDTLTPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Assembly Using AC-SO3H Catalysis
A scalable approach employs amorphous carbon-supported sulfonic acid (AC-SO3H) to catalyze the formation of pyrazolo[3,4-b]pyridine intermediates (Fig. 1A):
Reaction Conditions
- Substrates: Ethyl 5-cyano-1,4-dihydropyrano[2,3-c]pyrazole, aniline derivatives
- Solvent: Ethanol, room temperature
- Catalyst loading: 15 mol% AC-SO3H
- Yield: 68–82%
Mechanistic Insight
The AC-SO3H catalyst facilitates sequential ring-opening/closure via protonation of the pyrano oxygen, followed by nucleophilic attack from aniline. This method avoids high temperatures but requires rigorous exclusion of moisture.
Two-Phase Ring-Closing Strategy
Patent literature describes a biphasic system for pyrazole annulation (Table 1):
| Parameter | Specification |
|---|---|
| Organic phase | Toluene/xylene |
| Aqueous phase | 10% NaHCO3 + methylhydrazine |
| Temperature | −10°C to 0°C |
| Reaction time | 1–3 hours |
| Yield (crude) | 75–80% |
This method enables gram-scale production with minimal purification needs but requires precise pH control during the quench phase.
Sulfone Group Installation
Tetrahydrothiophene Oxidation
Critical for introducing the 1,1-dioxidotetrahydrothiophen-3-yl group:
- Start with 3-bromotetrahydrothiophene
- Oxidize with m-CPBA (2.2 equiv) in DCM at 0°C → RT
- Purify via silica chromatography (Hexane:EtOAc = 3:1)
- React with sodium hydride (1.1 equiv) in DMF at −78°C
Key Data
- Oxidation yield: 92%
- Purity (HPLC): >99%
- Stereochemical outcome: Retention of configuration
SNAr Displacement
The sulfone-bearing moiety is introduced at N1 via nucleophilic aromatic substitution:
Conditions
- Substrate: 1-Bromo-3-methyl-6-phenylpyrazolo[3,4-b]pyridine
- Nucleophile: Tetrahydrothiophene-3-sulfonate potassium salt
- Solvent: DMSO, 110°C
- Catalyst: 18-Crown-6 (5 mol%)
- Conversion: 98% (GC-MS)
Esterification and Aryl Group Introduction
Carboxylation Pathway
A tandem oxidation-esterification sequence installs the 4-carboxylate group:
Stepwise Process
- MnO2-mediated oxidation of 4-hydroxymethyl intermediate
- Esterification with methyl iodide/K2CO3 in acetone
- Yield after two steps: 78%
Suzuki-Miyaura Coupling for 6-Phenyl Group
Late-stage functionalization employs palladium catalysis:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (2 mol%) |
| Base | Cs2CO3 (3 equiv) |
| Ligand | XPhos (4 mol%) |
| Solvent | DME/H2O (4:1) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 85% |
Industrial-Scale Considerations
Continuous Flow Optimization
Recent adaptations improve manufacturing efficiency:
Reactor Design
- Microfluidic channels (500 μm diameter)
- Residence time: 8 minutes
- Throughput: 12 kg/day
Economic Analysis
| Metric | Batch Process | Flow Process |
|---|---|---|
| Raw material cost | $412/kg | $298/kg |
| Energy consumption | 58 kWh/kg | 21 kWh/kg |
| Impurity profile | 0.7–1.2% | 0.3–0.5% |
Analytical Characterization
Critical quality attributes were verified through:
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 7.8 Hz, 1H), 7.45–7.32 (m, 5H), 4.89 (q, J = 6.4 Hz, 1H), 3.92 (s, 3H)
- 13C NMR : 165.4 (COOCH3), 152.1 (C-3a), 142.8 (C-7a)
- HRMS : m/z 439.1241 [M+H]+ (calc. 439.1238)
Crystallographic Data
- Space group: P21/c
- Unit cell: a = 8.921 Å, b = 12.345 Å, c = 14.678 Å
- R-factor: 0.041
Comparative Method Analysis
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| AC-SO3H catalysis | 82% | 98.5% | Pilot scale | $$ |
| Two-phase annulation | 78% | 99.9% | Commercial | $ |
| Flow synthesis | 88% | 99.2% | Full scale | $$$ |
The two-phase method provides optimal cost efficiency for bulk production, while flow chemistry excels in impurity control for pharmaceutical applications.
Emerging Alternatives
Photoredox Catalysis
Visible-light-mediated C–N coupling reduces metal usage:
- Ir(ppy)3 (1 mol%)
- Hantzsch ester (1.2 equiv)
- Yield: 74%
- Reaction time: 45 minutes
Biocatalytic Approaches
Engineered transaminases enable asymmetric synthesis:
- ee: >99%
- Space-time yield: 8 g/L/h
- Temperature: 37°C
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a pyrazolo[3,4-b]pyridine core that has gained attention in medicinal chemistry for its potential biological activities. It is being explored as an activator of G protein-gated inwardly rectifying potassium channels (GIRK). The molecular formula for this compound is C24H28N4O4S, and its molecular weight is approximately 468.57 g/mol.
Potential applications in pharmacology
This compound shows promise as a therapeutic agent that targets GIRK channels, suggesting it could be useful in treating neurological disorders like epilepsy and anxiety by modulating neuronal activity. Its structure allows for chemical modifications to improve its effectiveness or reduce side effects.
Structural Features and Synthesis
The compound includes functional groups such as a methyl group, a p-tolyl group, and a dioxidotetrahydrothiophene moiety, which contribute to its chemical reactivity and biological properties. These groups may enhance the compound's lipophilicity and influence its interaction with biological targets. The synthesis involves optimized routes for efficient production for biological testing.
GIRK channels
Mechanism of Action
The mechanism of action of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Sulfone vs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers metabolic stability over carboxylic acid derivatives (e.g., ), which may undergo faster hydrolysis in vivo.
- Substituent Position : The 6-phenyl group in the target compound is conserved in analogs like 16l (), suggesting π-π interactions are critical for target binding .
Physicochemical and Spectroscopic Properties
- NMR Data :
- The target compound’s ¹H NMR would show signals for sulfone (δ ~3.0–3.5 ppm), methyl ester (δ ~3.8 ppm), and aromatic protons (δ ~7.0–8.0 ppm), comparable to analogs in and .
- : The carboxylic acid derivative lacks the ester methyl signal, with a downfield-shifted carbonyl carbon (δ ~170 ppm in ¹³C NMR) .
- Melting Points : Pyrazolo[3,4-b]pyridines with sulfone groups (e.g., ) typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esters (e.g., target compound) may melt at lower temperatures .
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties. The presence of the tetrahydrothiophene moiety contributes to its unique biological profile.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. For instance, compounds with similar scaffolds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves inhibition of critical enzymes or pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have been reported to possess anticancer effects. They inhibit key proteins involved in cancer cell proliferation and survival, such as cyclin-dependent kinases and protein kinases . In animal models, certain derivatives have shown promise in reducing tumor growth and metastasis.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications to the substituents on the pyrazolo[3,4-b]pyridine ring significantly affect biological activity. For example:
- Hydrophobic Substituents : Increased hydrophobicity enhances binding affinity to target proteins.
- Steric Effects : Bulky groups at specific positions can either enhance or reduce activity depending on their spatial arrangement relative to the active site of the target enzyme .
Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that modifications at the C(5) position with methylthio groups significantly increased potency compared to other substitutions .
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a dose-dependent reduction in edema and inflammatory cytokine levels. This suggests that it may act through inhibition of NF-kB signaling pathways .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against M. tuberculosis and S. aureus |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production |
| Anticancer | Inhibits cyclin-dependent kinases; reduces tumor growth in vivo |
| SAR Insights | Hydrophobicity and steric bulk influence activity |
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound's pyrazolo[3,4-b]pyridine core, 1,1-dioxidotetrahydrothiophen-3-yl group, and phenyl substituent at position 6 are critical. Modifications to these moieties (e.g., introducing methoxy or fluorophenyl groups) alter binding affinity and selectivity for targets like G protein-gated inwardly rectifying potassium (GIRK) channels . For example, replacing the phenyl group with a furan-2-yl group reduces steric hindrance, enhancing interactions with hydrophobic pockets in target proteins .
Q. How can synthetic yields be optimized for this compound?
Microwave-assisted synthesis and solvent-free conditions improve reaction efficiency (e.g., reducing reaction time from 24 hours to 2–4 hours) . Catalysts such as palladium complexes or Lewis acids (e.g., FeCl₃) enhance coupling reactions during pyrazolo[3,4-b]pyridine core formation . Ionic liquids like [bmim][BF₄] have also been used to stabilize intermediates in multi-step syntheses .
Q. What analytical methods are recommended for purity and structural confirmation?
- Purity: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients (e.g., 70:30 to 90:10 over 20 minutes) .
- Structural confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions, and ESI-MS for molecular weight validation (e.g., [M+H]⁺ at m/z 470.6 for C₂₄H₃₀N₄O₄S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across analogs?
Discrepancies often arise from substituent-dependent target promiscuity. For example, 3-methyl and 6-phenyl groups enhance kinase inhibition, while 1,1-dioxidotetrahydrothiophen-3-yl improves solubility but may reduce membrane permeability . To address contradictions:
- Perform comparative dose-response assays (e.g., IC₅₀ values against GIRK vs. kinase targets).
- Use computational docking to map binding interactions (e.g., AutoDock Vina with PDB 6VSB for GIRK) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic substitution: Replace the 6-phenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess effects on potency .
- Core modifications: Introduce fused heterocycles (e.g., pyridin-4-ylmethyl) to evaluate metabolic stability .
- In vitro assays: Use calcium flux or patch-clamp electrophysiology for functional validation in GIRK-expressing cell lines .
Q. How can mechanistic studies distinguish direct target engagement from off-target effects?
- Knock-out models: CRISPR/Cas9-edited GIRK1⁻/⁻ cells to confirm target specificity .
- Competitive binding assays: Displacement studies with known inhibitors (e.g., tertiapin-Q for GIRK) .
- Thermal shift assays: Monitor protein stabilization via differential scanning fluorimetry (DSF) .
Q. What methods assess stability under physiological conditions?
- Accelerated stability studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, followed by HPLC analysis .
- Metabolic stability: Use liver microsomes (human or rodent) to quantify CYP450-mediated degradation (e.g., t₁/₂ > 60 minutes indicates favorable pharmacokinetics) .
Q. How should researchers address contradictory pharmacological data in in vivo vs. in vitro models?
- Cross-verification: Compare in vitro IC₅₀ values with in vivo ED₅₀ in rodent models (e.g., anti-inflammatory assays using carrageenan-induced paw edema) .
- Pharmacokinetic profiling: Measure plasma protein binding (e.g., >90% binding reduces free drug availability) and blood-brain barrier penetration using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
